2-{[1-(2-Methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline
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Overview
Description
2-{[1-(2-Methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline is a useful research compound. Its molecular formula is C19H18N4O2 and its molecular weight is 334.379. The purity is usually 95%.
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Scientific Research Applications
Chemical Modification and Synthesis
Direct Halogenation of Pyrrolo[1,2–a]quinoxalines : A method for the selective chlorination and bromination of pyrrolo[1,2-a]quinoxalines has been developed, demonstrating the compatibility of various functional groups, including fluoro, chloro, and methylthio, under the reaction conditions. This chemical modification process is pivotal for pharmaceutical research and organic synthesis, showcasing the adaptability of quinoxaline derivatives to diversification (Le et al., 2021).
Innovative Synthesis Approaches
Iodine‐Catalyzed Synthesis of Pyrrolo‐ and Indolo[1,2‐a]quinoxalines : An eco-friendly and practical approach for the synthesis of pyrrolo- and indolo[1,2-a] quinoxalines has been developed. This method utilizes oxidative reactions and showcases the potential for green chemistry in the synthesis of heterocyclic compounds (Wang et al., 2015).
Catalysis and Reactions
Synthesis via Iron-Catalyzed Oxidative Coupling : The iron-catalyzed oxidative coupling method for synthesizing 4-aryl pyrrolo[1,2-α]quinoxalines from methyl arene and 1-(2-aminophenyl) pyrroles demonstrates a novel pathway for assembling quinoxaline structures. This method emphasizes the role of oxygen in the oxidation process, underlining the versatility of quinoxalines in catalytic processes (Ahn et al., 2021).
Metal-Free Synthesis
Metal-free C3-alkoxycarbonylation of Quinoxalin-2(1H)-ones : Demonstrating a metal- and base-free condition for the preparation of quinoxaline-3-carbonyl compounds, this approach highlights the environmental friendliness and practicality of synthesizing bioactive quinoxaline derivatives under mild conditions (Xie et al., 2019).
Fluorescent Derivatives
Cu(II)-mediated Synthesis of a New Fluorescent Pyrido[1,2-a]quinoxalin-11-ium Derivative : This research outlines the synthesis of a quinoxalinylium derivative, showcasing the potential of quinoxaline compounds as fluorophores for various applications, including in drug development and as analytical tools (Koner & Ray, 2008).
Future Directions
Properties
IUPAC Name |
(2-methylpyridin-3-yl)-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-13-15(5-4-9-20-13)19(24)23-10-8-14(12-23)25-18-11-21-16-6-2-3-7-17(16)22-18/h2-7,9,11,14H,8,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPLFNHNNIEBOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.